Methyl {2-methoxy-4-[6-methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]phenoxy}acetate
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Overview
Description
METHYL 2-[4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)-2-METHOXYPHENOXY]ACETATE is a complex organic compound that features a pyrazolo-thiazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)-2-METHOXYPHENOXY]ACETATE typically involves multiple steps. One common method includes the condensation of 1-isopropyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazine with 2-methoxyphenol, followed by esterification with methyl acetate. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)-2-METHOXYPHENOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
METHYL 2-[4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)-2-METHOXYPHENOXY]ACETATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-[4-(1-ISOPROPYL-6-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-4-YL)-2-METHOXYPHENOXY]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Imazamox: A similar compound with a pyrazolo-thiazine core, used as a herbicide.
Other Pyrazolo-Thiazines: Various derivatives with different substituents that exhibit unique properties and applications.
Properties
Molecular Formula |
C19H23N3O5S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
methyl 2-[2-methoxy-4-(6-methyl-3-oxo-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl)phenoxy]acetate |
InChI |
InChI=1S/C19H23N3O5S/c1-10(2)22-18-16(19(24)21-22)17(28-11(3)20-18)12-6-7-13(14(8-12)25-4)27-9-15(23)26-5/h6-8,10,17H,9H2,1-5H3,(H,21,24) |
InChI Key |
XYBPPWURJFFEJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC(=C(C=C3)OCC(=O)OC)OC)C(=O)NN2C(C)C |
Origin of Product |
United States |
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